![molecular formula C15H29N3O4S3 B13390813 (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13390813.png)
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
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Overview
Description
Trimethionine is a model peptide composed of three methionine residues linked together. It is primarily used in transport assays and has a molecular formula of C15H29N3O4S3 with a molecular weight of 411.6 . This compound is not intended for human consumption and is used exclusively for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethionine can be synthesized through peptide coupling reactions involving methionine residues. The synthesis typically involves the use of coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate the formation of peptide bonds between methionine molecules .
Industrial Production Methods: These methods ensure high purity and yield of the desired peptide .
Chemical Reactions Analysis
Types of Reactions: Trimethionine undergoes various chemical reactions, including:
Oxidation: Methionine residues in trimethionine can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of oxidized methionine residues can revert them to their original state.
Substitution: Substitution reactions can occur at the sulfur atom of methionine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Trimethionine has several applications in scientific research:
Chemistry: Used as a model peptide in transport assays to study peptide transport mechanisms.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Explored for its potential in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
Trimethionine exerts its effects primarily through interactions with transport proteins and enzymes involved in peptide metabolism. The methionine residues in trimethionine can undergo various biochemical transformations, influencing cellular processes such as protein synthesis and methylation reactions .
Comparison with Similar Compounds
Methionine: A single amino acid with similar biochemical properties.
Dimethionine: A dipeptide composed of two methionine residues.
S-adenosylmethionine (SAM): A derivative of methionine involved in methylation reactions
Uniqueness of Trimethionine: Trimethionine’s unique structure, consisting of three methionine residues, makes it an ideal model peptide for studying transport mechanisms and peptide interactions. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance in scientific studies .
Biological Activity
The compound (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid, also known as a derivative of methionine, is an amino acid with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H22N4O6S3
- Molecular Weight : 382.50 g/mol
- CAS Number : 2899-37-8
- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is attributed to the presence of the methylsulfanyl group, which can scavenge free radicals and reduce cellular damage.
- Neuroprotective Effects : Research indicates that this compound may play a role in neuroprotection. It has been shown to enhance neuronal survival under stress conditions, potentially through modulation of signaling pathways involved in apoptosis and inflammation.
- Modulation of Metabolic Pathways : The compound influences various metabolic pathways, particularly those involving sulfur-containing amino acids. It may enhance the synthesis of glutathione, a critical antioxidant in cellular defense.
Case Studies and Research Findings
- Study on Neuroprotection : A study published in the Journal of Neurochemistry demonstrated that the administration of this compound in animal models resulted in reduced neuronal cell death following ischemic injury. The neuroprotective effects were linked to its ability to modulate inflammatory responses and enhance mitochondrial function .
- Antioxidant Activity Assessment : In vitro assays have shown that this compound significantly reduces reactive oxygen species (ROS) levels in cultured human cells, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
- Metabolic Impact Study : A clinical trial investigated the effects of this compound on metabolic syndrome parameters. Results indicated improvements in insulin sensitivity and lipid profiles among participants, highlighting its role in metabolic regulation .
Data Tables
Property | Value |
---|---|
IUPAC Name | (2S)-2-amino-4-methylsulfanylbutanoic acid |
Molecular Weight | 382.50 g/mol |
Antioxidant Activity | Significant |
Neuroprotective Effect | Yes |
Modulates Glutathione Levels | Yes |
Properties
IUPAC Name |
2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S3/c1-23-7-4-10(16)13(19)17-11(5-8-24-2)14(20)18-12(15(21)22)6-9-25-3/h10-12H,4-9,16H2,1-3H3,(H,17,19)(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGEKCAPBMIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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